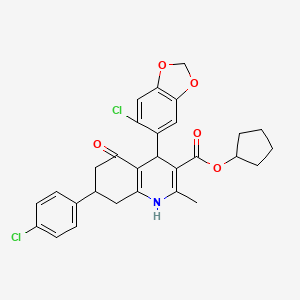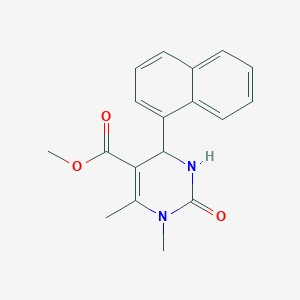![molecular formula C17H19ClO3 B5110498 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors and their role in various physiological processes.
Wirkmechanismus
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist, which means it blocks the activity of beta-2 adrenergic receptors. Beta-2 adrenergic receptors are found in various tissues, including smooth muscle, cardiac muscle, and adipose tissue. They are activated by the neurotransmitter epinephrine and the hormone norepinephrine, which leads to various physiological responses, such as smooth muscle relaxation and increased heart rate. By blocking the activity of beta-2 adrenergic receptors, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 can inhibit these physiological responses.
Biochemical and Physiological Effects:
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is important in the treatment of asthma and other respiratory disorders. It has also been shown to inhibit insulin secretion, which may have implications for the treatment of diabetes. Additionally, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for use in lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means it can be used to specifically study the function and properties of beta-2 adrenergic receptors. It is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, there are some limitations to its use. It has a relatively short half-life, which means it may need to be administered frequently in experiments. Additionally, it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551. One area of interest is the role of beta-2 adrenergic receptors in the development and progression of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved pharmacological properties. Additionally, there is ongoing research into the use of beta-2 adrenergic receptor antagonists as potential treatments for various inflammatory disorders.
Synthesemethoden
The synthesis of 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 involves a series of chemical reactions, including the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with 4-(2-hydroxyethyl)piperazine to form 3-(3-methoxyphenoxy)propyl-4-(2-hydroxyethyl)piperazine. The final step involves the reaction of this intermediate with 1-chloro-2-nitrobenzene to form 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular function, smooth muscle relaxation, and insulin secretion. It is also used to study the effects of beta-2 adrenergic receptor agonists and antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Eigenschaften
IUPAC Name |
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKKRZBWZIIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
